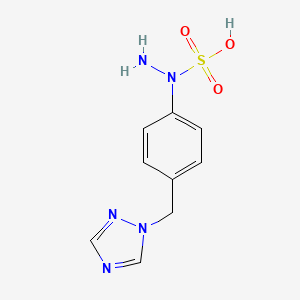
4-(1h-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid is a chemical compound that features a triazole ring, a phenyl group, and a hydrazinesulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid typically involves the reaction of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as sulfuric acid or chlorosulfonic acid. The reaction is usually carried out at temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality production on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate; in solvents such as dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for antifungal and anticancer agents.
Materials Science: This compound is utilized in the synthesis of polymers and advanced materials with specific properties such as conductivity and thermal stability.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to therapeutic effects. The triazole ring is known to interact with biological targets, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
Uniqueness
4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid is unique due to its hydrazinesulfonic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C9H11N5O3S |
|---|---|
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
amino-[4-(1,2,4-triazol-1-ylmethyl)phenyl]sulfamic acid |
InChI |
InChI=1S/C9H11N5O3S/c10-14(18(15,16)17)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2,(H,15,16,17) |
InChI-Schlüssel |
OYQWWXVDUONXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N(N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)

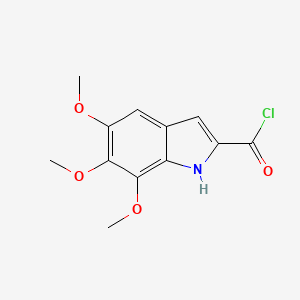

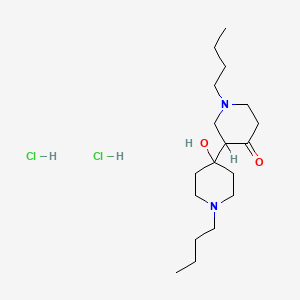
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
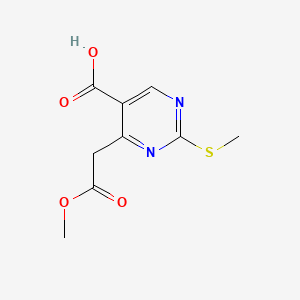

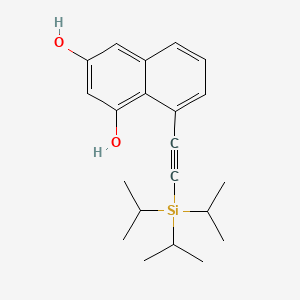
![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
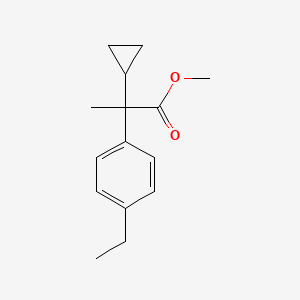
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

